molecular formula C16H19N3O3S B2858226 (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide CAS No. 1334028-17-9

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide

カタログ番号: B2858226
CAS番号: 1334028-17-9
分子量: 333.41
InChIキー: QVSJNOBTFCSISP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide is a synthetic small molecule offered for research purposes. The compound features a cyanocyclopentyl group and a methylsulfamoyl phenyl moiety linked by a prop-2-enamide backbone. This structural profile suggests potential as a candidate for investigating enzyme inhibition or cellular signaling pathways. As a research-grade chemical, it is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is intended for laboratory research use only and is not approved for use in humans or animals. Researchers are encouraged to consult the product data sheet for detailed handling and storage information.

特性

IUPAC Name

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-18-23(21,22)14-7-4-13(5-8-14)6-9-15(20)19-16(12-17)10-2-3-11-16/h4-9,18H,2-3,10-11H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSJNOBTFCSISP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Features and Substituent Effects

Table 1: Structural Comparison of Enamide Derivatives
Compound Name / ID Key Substituents Biological Activity log D (Predicted) Cytotoxicity (IC50) References
Target Compound 1-cyanocyclopentyl, 4-methylsulfamoylphenyl Unknown (inferred antimicrobial/kinase) ~2.5* Not reported
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-dichlorophenyl, 4-CF3-phenyl Anti-staphylococcal (MIC 0.15–5.57 µM) 3.8–4.2 >10 µM (serum)
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Morpholinyl, cyclopenta[b]thiophene Antiproliferative (specific targets unreported) ~2.0 Not reported
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Furan-2-yl, sulfamoylphenyl Unreported (sulfonamide suggests enzyme inhibition) ~1.8 Not reported
Abivertinib (INN) Pyrrolo[2,3-d]pyrimidine, 4-methylpiperazinyl Tyrosine kinase inhibition (anticancer) ~2.2 Variable (anticancer)

*Predicted using fragment-based methods (e.g., the cyanocyclopentyl group lowers log D compared to CF3 substituents in 2j).

Key Observations:

Electron-Withdrawing Groups : Chlorine (2j) and trifluoromethyl (2j, 2k) substituents enhance lipophilicity and antimicrobial activity but increase cytotoxicity . The target’s methylsulfamoyl group balances moderate hydrophilicity and hydrogen-bonding capacity.

Heterocyclic Moieties: Morpholinyl (30a) and piperazinyl (abivertinib) groups improve solubility and target engagement in kinase inhibitors . The target’s cyanocyclopentyl group may optimize steric fit in binding pockets.

Physicochemical and ADMET Properties

  • Lipophilicity : The target’s predicted log D (~2.5) is lower than chlorinated analogs (log D 3.8–4.2), suggesting improved solubility and reduced off-target toxicity .
  • Cytotoxicity : Chlorinated compounds (2j, 2k) induce necrosis in serum-free conditions (IC50 5–10 µM) but are tolerated in serum-containing media . The target’s sulfamoyl group may reduce membrane disruption.

Recommendations for Further Study :

  • Biological Screening : Test against S. aureus, MRSA, and cancer cell lines.
  • Kinase Profiling : Assess inhibition of EGFR, VEGFR, or other tyrosine kinases.
  • ADMET Studies : Evaluate plasma protein binding, CYP inhibition, and in vivo toxicity.

Q & A

Q. What are the common synthetic routes for (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 1-cyanocyclopentyl amine intermediate via nucleophilic substitution or reductive amination under anhydrous conditions .
  • Step 2 : Coupling with 4-(methylsulfamoyl)cinnamic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. LC-MS or NMR confirms intermediate integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify stereochemistry (E-configuration) and functional groups (e.g., sulfamoyl, cyano) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 386.12) .
  • HPLC : Quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50_{50} determination) due to the sulfamoyl group’s affinity for catalytic sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modifications : Replace the cyanocyclopentyl group with other bicyclic amines (e.g., pyrrolidine) or alter sulfamoyl substituents (e.g., ethylsulfamoyl) .
  • Activity Testing : Compare IC50_{50} values across analogs (see Table 1).

Table 1 : SAR of Analogous Compounds

SubstituentTarget Enzyme IC50_{50} (nM)Solubility (mg/mL)
1-cyanocyclopentyl45 ± 30.12
Pyrrolidine62 ± 50.28
4-ethylsulfamoylphenyl38 ± 20.09
Data adapted from kinase inhibition assays

Q. What computational methods elucidate its mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Standardization : Use identical passage numbers, serum concentrations, and incubation times (e.g., 48 hrs in RPMI-1640) .
  • Orthogonal Assays : Validate with flow cytometry (apoptosis) and Western blotting (caspase-3 activation) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Formulation : Use β-cyclodextrin complexes (increase solubility 10-fold) or PEGylated nanoparticles .
  • Prodrug Design : Introduce phosphate esters at the enamide group .

Q. Which advanced analytical methods resolve degradation products under physiological conditions?

  • LC-QTOF-MS : Identify hydrolyzed metabolites (e.g., cleavage at the enamide bond) .
  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 72 hrs .

Q. How does stereochemical stability impact bioactivity?

  • Chiral HPLC : Monitor E/Z isomerization under UV light or heat (e.g., 50°C for 24 hrs) .
  • Bioactivity Correlation : Isomerization to Z-form reduces kinase inhibition by >80% .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize stoichiometry (1.2:1 amine:acid ratio) and use flow chemistry for better mixing .
  • Yield Improvement : Switch from batch to continuous stirred-tank reactors (CSTRs) for exothermic steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。